(1-methyl-1H-indol-6-yl)boronic acid
Description
Properties
IUPAC Name |
(1-methylindol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-6,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLPMVAGELUJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617207 | |
| Record name | (1-Methyl-1H-indol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346585-03-3 | |
| Record name | (1-Methyl-1H-indol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Methyl 1h Indol 6 Yl Boronic Acid
Direct Borylation Approaches for Indole (B1671886) Systems
Direct C-H borylation has emerged as a prominent method for the synthesis of borylated indoles, avoiding the need for pre-functionalized starting materials. nih.gov These methods can be broadly categorized into transition metal-catalyzed and Lewis acid-catalyzed approaches, each offering distinct advantages in terms of regioselectivity and substrate scope.
Transition Metal-Catalyzed C–H Borylation
Transition metal catalysis is at the forefront of C-H activation and borylation, providing efficient pathways to a wide array of borylated indoles. rsc.org Iridium, platinum, nickel, and cobalt complexes have all been successfully employed to catalyze the direct borylation of the indole nucleus.
Iridium-based catalysts are particularly effective for the C-H borylation of indoles. The regioselectivity of these reactions is highly dependent on the design of the ligands coordinating to the iridium center.
Recent advancements have demonstrated that the remote C6-borylation of the indole ring can be achieved through strategic ligand and directing group design. In one approach, an iridium catalyst bearing a bidentate pyridine-pyridone (PY-PYRI) ligand has been shown to effectively catalyze the C6-borylation of tryptophan derivatives and other indoles with high selectivity. nih.gov For instance, the borylation of a TIPS-protected tryptophan derivative using this system resulted in 98% selectivity for the C6 position. nih.gov The success of this remote borylation is attributed to the interplay of the ligand and a steering silane (B1218182) group on the substrate. nih.gov
Another innovative strategy for achieving C6-selectivity involves the use of a bulky tertiary phosphine (B1218219) directing group on the indole nitrogen in conjunction with an iridium catalyst and a 1,10-phenanthroline (B135089) ligand. rsc.org This system leverages dual dispersive interactions between the directing group, the phenanthroline ligand, and the borylating agent (Bpin) to favor borylation at the C6 position. rsc.org
While C6 borylation is a significant achievement, iridium-catalyzed systems are also widely used for borylation at other positions. For example, ligand-free iridium catalysis on N-acyl protected indoles typically affords C3-borylated products in good yields and with high regioselectivity. nih.govrsc.org The use of directing groups on the indole nitrogen can also steer the borylation to the C7 position. researchgate.net
Table 1: Examples of Iridium-Catalyzed C-H Borylation of Indole Derivatives
| Catalyst System | Substrate | Position Selectivity | Yield | Reference |
|---|---|---|---|---|
| [Ir(COD)OMe]₂ / PY-PYRI ligand | TIPS-protected tryptophan | C6 (98%) | High Conversion | nih.gov |
| [Ir(COD)OMe]₂ / 1,10-phenanthroline | N-(bulky phosphine)indole | C6 | - | rsc.org |
| [IrCl(cod)]₂ (ligand-free) | N-acetylindole | C3 (>95%) | up to 91% | nih.govrsc.org |
| [Ir(COD)OMe]₂ / dtbpy | N-H indole | C7 | - | researchgate.net |
While iridium catalysts are prevalent, other transition metals like platinum, nickel, and cobalt have also been developed for indole C-H borylation.
Platinum-based catalysts have been shown to effect the hydrosilylation of alkenes and can also be applied to hydroboration reactions, though their application in direct C-H borylation of indoles is less common than iridium. nih.gov
Nickel-catalyzed C-H borylation offers a more earth-abundant and economical alternative. The first nickel-catalyzed method for the borylation of C-H bonds in indoles was described using an N-heterocyclic carbene (NHC) ligand, with an N-cyclohexyl-substituted derivative proving optimal. nih.gov This method has been successfully applied to the gram-scale synthesis of 2-borylindole. nih.gov Furthermore, a highly efficient protocol for the C3-selective C-H borylation of indoles has been developed using a [Ni(IMes)₂] catalyst. researchgate.netresearchgate.net This system utilizes a traceless directing group strategy where a Bpin moiety is temporarily installed on the indole nitrogen to direct borylation to the C3 position. nih.govresearchgate.netresearchgate.net
Cobalt-catalyzed C-H borylation is another emerging area, providing a sustainable approach to these transformations. Pincer-ligated cobalt complexes have demonstrated high activity for the catalytic C-H borylation of heterocycles, including arenes, under mild conditions and without the need for excess borane (B79455) reagents. nih.gov These catalysts can achieve high turnover numbers, making them highly efficient. nih.gov Specific to indoles, cobalt-catalyzed methods have been developed for C2-functionalization, highlighting the potential of this first-row transition metal in C-H activation chemistry. nih.gov
The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position, making C3-borylation a common outcome in many direct borylation reactions. nih.gov Ligand-free iridium-catalyzed borylation of N-acyl protected indoles, for example, consistently yields C3-borylated products with excellent regioselectivity. rsc.orgbohrium.com Similarly, nickel-catalyzed systems employing a traceless N-Bpin directing group have been designed for selective C3-borylation. nih.govresearchgate.net
Conversely, achieving C2-borylation requires overcoming the intrinsic reactivity of the C3 position. One strategy involves the use of specific catalytic systems, such as benzoic acid-promoted C2-H borylation of indoles with pinacolborane. researchgate.netresearchgate.net Mechanistic studies suggest that a BH₃-related borane species, formed from the decomposition of pinacolborane, may be the active catalyst in this transformation. researchgate.net Another approach to C2-borylation utilizes an N-heterocyclic carbene borane (NHC·BH₃) in the presence of iodine as a catalyst. ahajra.com This metal-free method exclusively produces C2-borylated indoles, which is attributed to a C3 to C2 boron migration under the reaction conditions. ahajra.com
Understanding the mechanism of C-H borylation is crucial for the rational design of new catalysts and for controlling regioselectivity. For iridium-catalyzed reactions, a widely accepted mechanism involves the formation of an iridium-trisboryl complex. bohrium.com The reaction is believed to proceed through an Ir(III)/Ir(V) catalytic cycle. bohrium.com
In the case of nickel-catalyzed C3-borylation with a traceless directing group, the mechanism involves the initial N-H borylation of the indole. researchgate.net This N-Bpin group then directs the nickel catalyst to the C3 position for C-H activation and subsequent borylation. The N-Bpin group is then cleaved in situ to regenerate the N-H indole. nih.govresearchgate.net
For the C2-selective borylation using NHC·BH₃ and iodine, it is proposed that the reaction proceeds through the initial formation of an adduct between the NHC·borane and HI. ahajra.com This is followed by nucleophilic attack at the C3 position of the indole, with subsequent migration of the boron from C3 to the thermodynamically more stable C2 position. ahajra.com
Lewis Acid-Catalyzed Borylation of Indoles
In addition to transition metal catalysis, Lewis acids can also mediate the borylation of indoles. Boron trifluoride etherate (BF₃·Et₂O) has been used to catalyze the C2-selective C-H borylation of indoles with bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This method is notable for its use of a simple and inexpensive catalyst and its unusual C2-regioselectivity. nih.gov The proposed mechanism involves the electrophilic attack of a BF₃-activated species at the C3-position of the indole, followed by a rearrangement to afford the C2-borylated product. ahajra.com
Another Lewis acid-mediated approach involves the use of B(C₆F₅)₃ as a catalyst for the reaction of indoles with catecholborane. This reaction proceeds via a disproportionation pathway, yielding both the C3-borylated indole and the corresponding indoline (B122111). rsc.org Mechanistic studies have identified a key indolinium hydridoborate intermediate in this process. rsc.org
Frustrated Lewis Pair Catalysis in Transition-Metal-Free C–H Borylation
Transition-metal-free C–H borylation has emerged as a powerful strategy, with Frustrated Lewis Pairs (FLPs) offering a unique catalytic approach. FLPs, which are combinations of sterically hindered Lewis acids and bases, are incapable of forming a classical adduct. utexas.edu This unquenched reactivity allows them to activate small molecules, including the B–H bond of boranes and the C–H bonds of arenes. utexas.eduresearchgate.net
In the context of indole borylation, FLP catalysis has been demonstrated, although examples are predominantly focused on the C3 position of the pyrrole (B145914) ring. For instance, Fontaine and coworkers have shown that ansa-aminoborane-based FLPs can catalyze the C–H bond activation of N-substituted pyrroles. acs.org Computational studies on the borylation of indole using BF₃ and a pyridine (B92270) base suggest a mechanism involving a weakly bound transient complex that undergoes a concerted C–H activation, consistent with an FLP-type pathway, to yield the C3-borylated product. acs.org
While the application of FLP catalysis for the direct C6–H borylation of 1-methyl-1H-indole is not yet widely documented, the underlying principles suggest potential viability. The mechanism would likely involve the activation of a borane reagent by the FLP, followed by an electrophilic attack on the electron-rich indole benzene (B151609) ring. Achieving C6 selectivity would be a significant challenge, requiring careful design of the FLP system to overcome the inherent reactivity of other positions on the indole scaffold.
Electrophilic Borylation Methodologies
Electrophilic borylation represents a direct approach to functionalizing the indole core. While the electron-rich pyrrole ring is typically more susceptible to electrophilic attack (at C3), modern catalytic methods have enabled selective borylation on the benzenoid ring.
Iridium-catalyzed C–H borylation has become a premier method for achieving C6 selectivity on the indole nucleus. This strategy often relies on a directing group effect, but specific ligand designs can steer the borylation to a remote position based on sterics. For instance, Baran and coworkers reported a landmark C6-borylation of a TIPS-protected tryptophan derivative using an iridium catalyst, a key step in the total synthesis of complex alkaloids like verruculogen (B192650) and fumitremorgin A. nih.govnih.gov The high selectivity is attributed to the steric clash between the bulky ligand on the iridium catalyst and the substituents on the indole, favoring functionalization at the less hindered C6 position. nih.gov
More recent developments have introduced new ligand frameworks, such as pyridine-pyridone (PY-PYRI), that also facilitate the remote C6 borylation of protected indoles with high efficiency and selectivity. nih.gov These methods, while catalyzed by a transition metal, proceed via an electrophilic C–H activation mechanism at the metal center and represent a powerful tool for accessing C6-borylated indoles that are difficult to obtain through classical electrophilic substitution.
| Catalyst System | Substrate | Selectivity | Application |
| [Ir(COD)OMe]₂ / dtbpy | TIPS-protected Tryptophan | C6-selective (89%) | Total synthesis of fumitremorgin A and verruculogen nih.gov |
| [Ir(COD)Cl]₂ / PY-PYRI Ligand | TIPS-protected Tryptophan | C6-selective (98%) | Synthesis of precursors to bioactive alkaloids nih.gov |
This interactive table summarizes key findings in iridium-catalyzed C6-borylation of indole derivatives.
Synthesis via Organometallic Intermediates
The generation of organometallic intermediates from halogenated precursors is a classic and reliable strategy for synthesizing arylboronic acids.
Lithium-Halogen Exchange Followed by Trapping with Borate (B1201080) Esters
The lithium-halogen exchange is a robust method for converting an aryl halide into a highly reactive organolithium species. ias.ac.in This intermediate can then be "trapped" with an electrophilic boron source, such as a trialkyl borate, to form the C–B bond. For the synthesis of (1-methyl-1H-indol-6-yl)boronic acid, the process starts with 6-bromo-1-methyl-1H-indole.
The reaction is typically performed at very low temperatures (e.g., -78 °C or below) to prevent side reactions, such as rearrangement or decomposition of the sensitive indolyl-lithium intermediate. thieme-connect.com An alkyllithium reagent, most commonly n-butyllithium (n-BuLi), is added to a solution of the bromo-indole to effect the exchange. Subsequently, an electrophile like triisopropyl borate is added. The resulting boronate ester is then hydrolyzed during aqueous workup to yield the final boronic acid. The choice of N-protecting group (in this case, methyl) is crucial as it prevents competing deprotonation at the indole nitrogen and influences the stability of the lithiated species. thieme-connect.com
Grignard Reagent Approaches
An alternative organometallic route involves the formation of a Grignard reagent. This method entails reacting 6-bromo-1-methyl-1H-indole with magnesium metal (Mg⁰) in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.com The resulting organomagnesium compound, (1-methyl-1H-indol-6-yl)magnesium bromide, is generally less reactive and more thermally stable than its organolithium counterpart, allowing the reaction to be performed at more convenient temperatures (e.g., 0 °C to room temperature).
Similar to the lithiation route, the Grignard reagent is then reacted with a borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to furnish this compound. google.compacific.edu This approach is often favored in industrial settings due to its milder conditions and operational simplicity.
| Method | Organometallic Reagent | Typical Conditions | Borylation Reagent |
| Lithium-Halogen Exchange | n-Butyllithium | THF, ≤ -78 °C | Triisopropyl borate |
| Grignard Formation | Magnesium (Mg⁰) | THF, 0 °C to RT | Trimethyl borate |
This interactive table compares the two primary organometallic routes to the target boronic acid.
Coupling of Halogenated Indole Precursors with Diboronic Acid Reagents
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthesis for preparing boronic esters. organic-chemistry.orgnih.gov This method directly converts an aryl halide into its corresponding boronate ester by coupling it with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). researchgate.net
To synthesize the pinacol (B44631) ester of this compound, 6-bromo-1-methyl-1H-indole is reacted with B₂pin₂ in the presence of a palladium catalyst and a base. researchgate.net A common catalytic system is PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), and the reaction is typically run with a base such as potassium acetate (B1210297) (KOAc) in a solvent like dioxane or DMSO at elevated temperatures (e.g., 80-100 °C). researchgate.net This method exhibits excellent functional group tolerance and provides the air-stable boronic ester directly, which can be isolated or used in subsequent reactions like the Suzuki-Miyaura cross-coupling. organic-chemistry.org
Synthetic Routes for N-Methylated Indole Scaffolds as Precursors to C6-Borylation
The aforementioned organometallic and palladium-catalyzed methods require the synthesis of a specific precursor, 6-bromo-1-methyl-1H-indole. This key intermediate is readily prepared from commercially available 6-bromo-1H-indole.
The synthesis is a standard N-alkylation reaction. 6-Bromo-1H-indole is first deprotonated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like THF or DMF. chemicalbook.comnih.gov The resulting sodium salt of the indole is a potent nucleophile that readily reacts with a methylating agent. Iodomethane (methyl iodide) is a common and effective electrophile for this purpose. chemicalbook.com After the reaction is complete, an aqueous workup followed by extraction and purification by silica (B1680970) gel chromatography yields 6-bromo-1-methyl-1H-indole as a pure compound, often with high yields (e.g., >90%). chemicalbook.com
| Reactant | Reagents | Solvent | Yield |
| 6-bromo-1H-indole | 1. Sodium Hydride (NaH) 2. Iodomethane (CH₃I) | Tetrahydrofuran (THF) | 91% chemicalbook.com |
This interactive table details a representative synthesis of the key precursor, 6-bromo-1-methyl-1H-indole.
Chemical Transformations and Reactivity Profiles of 1 Methyl 1h Indol 6 Yl Boronic Acid
Cross-Coupling Reactions Utilizing the Boronic Acid Moiety
The boronic acid functional group on the 1-methyl-1H-indole scaffold is a powerful handle for introducing this heterocyclic motif into more complex molecular architectures. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in medicinal chemistry and materials science.
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild conditions and broad functional group tolerance. nih.gov It involves the palladium-catalyzed coupling of an organoboron compound, such as (1-methyl-1H-indol-6-yl)boronic acid, with an organic halide or triflate. thieme-connect.com This reaction is widely employed in the synthesis of biaryls and substituted heterocycles. thieme-connect.com
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition : The cycle begins with the oxidative addition of a palladium(0) catalyst to an organic halide (Ar-X), which breaks the carbon-halogen bond and forms a new organopalladium(II) complex. nih.gov
Transmetalation : This step requires the activation of the boronic acid with a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. nih.gov This boronate then reacts with the palladium(II) complex, transferring the (1-methyl-1H-indol-6-yl) group to the palladium center and displacing the halide. thieme-connect.com
Reductive Elimination : In the final step, the two organic groups on the palladium(II) center are coupled, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
A variety of palladium catalytic systems are effective for these transformations. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands. imist.mamdpi.com For challenging couplings, particularly with heteroaryl substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos are often used to achieve high yields. nih.gov
This compound can be coupled with a wide range of aryl and heteroaryl halides. The reactivity of the halide coupling partner typically follows the order I > Br > Cl. thieme-connect.com This boronic acid serves as a key building block in the synthesis of complex molecules, including inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which often feature a central pyrimidine (B1678525) or pyrazine (B50134) core. nih.govgoogle.comresearchgate.net The coupling reaction is effective with various halogenated heterocycles, such as chloropyrimidines and chloropyrazines, which are common in medicinal chemistry. researchgate.netmdpi.com
Below is a table of representative Suzuki-Miyaura couplings involving indolyl or related heteroaryl boronic acids with various halides, illustrating typical reaction conditions and outcomes.
Interactive Table: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | 6-Chloroindole | Pd precatalyst (P1) | K₃PO₄ | Dioxane/H₂O | 60 °C, 5-8 h | 97 | nih.gov |
| This compound (representative) | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | MW, 100 °C, 15 min | Good to Excellent | mdpi.comsemanticscholar.org |
| Phenylboronic acid | 2-Chloropyrazine | ONO-Pd(II) Pincer Cplx | K₂CO₃ | Toluene/H₂O | 100 °C, 12 h | 96 | researchgate.net |
| 4-Methoxyphenylboronic acid | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C, 18-22 h | 89 | mdpi.com |
The Suzuki-Miyaura reaction is known for its high functional group tolerance. nih.gov However, certain functionalities can interfere with the catalytic cycle. For instance, unprotected N-H groups in nitrogen-rich heterocyles, such as indazoles or benzimidazoles, can complex with the palladium center and inhibit the reaction. nih.gov The presence of the methyl group at the N-1 position of this compound advantageously circumvents this potential side reaction, leading to more efficient couplings compared to its N-H indole (B1671886) counterpart. nih.gov While the boronic acid itself is stable, highly acidic functional groups on the coupling partner can sometimes hinder the reaction. nih.gov
Regiochemical control is crucial when coupling with polyhalogenated substrates. In the case of 2,4-dichloropyrimidines, the Suzuki coupling can be directed to occur selectively at the C4 position, which is more reactive than the C2 position, allowing for the straightforward synthesis of C4-arylated pyrimidines. mdpi.comsemanticscholar.org
The choice of solvent and reaction conditions significantly impacts the efficiency of the Suzuki-Miyaura coupling. The reaction is often performed in biphasic solvent systems containing water, such as 1,4-dioxane/water or toluene/water, which helps to dissolve both the organic substrates and the inorganic base. nih.govmdpi.com
Microwave irradiation has emerged as a powerful tool for accelerating these reactions. imist.ma Compared to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govdurham.ac.uk For example, a reaction that takes 8 hours with conventional heating might be completed in just 10 minutes under microwave irradiation at a slightly higher temperature. durham.ac.uk This rapid and efficient heating makes microwave-assisted Suzuki-Miyaura coupling a preferred method for high-throughput synthesis in drug discovery. nih.govsemanticscholar.org
Beyond C-C bond formation, this compound can participate in carbon-heteroatom bond-forming reactions. The Chan-Evans-Lam (CEL) coupling is a prominent example, utilizing copper catalysts to form C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This reaction provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.org
The CEL reaction typically involves coupling an arylboronic acid with an N-H or O-H containing compound, such as an amine, phenol (B47542), amide, or alcohol. organic-chemistry.org A key advantage of this method is that it can often be conducted at room temperature and is tolerant of air, making it operationally simple. wikipedia.org The mechanism is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species. wikipedia.org Atmospheric oxygen can then re-oxidize the catalyst to complete the cycle. organic-chemistry.org
The scope of the CEL coupling is broad, accommodating a variety of nucleophiles. While specific examples detailing the use of this compound in CEL couplings are not extensively documented, its general reactivity as an arylboronic acid makes it a suitable candidate for such transformations.
Interactive Table: General Scope of Chan-Evans-Lam Coupling Partners for Arylboronic Acids
| Nucleophile Class | Specific Example | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Primary/Secondary Amines | Anilines, Alkylamines | Cu(OAc)₂ | Room Temp, Air | Aryl Amines | organic-chemistry.org |
| Phenols | Substituted Phenols | Cu(OAc)₂ | Room Temp, Air | Aryl Ethers | organic-chemistry.org |
| Amides/Imides | Various amides | Cu(OAc)₂ | Room Temp, Air | N-Aryl Amides/Imides | organic-chemistry.org |
| Azoles | Imidazoles, Pyrazoles | Cu(OAc)₂ | Room Temp, Air | N-Aryl Heterocycles | thieme-connect.com |
| Alcohols | Primary/Secondary Alcohols | Cu(OAc)₂ | 70 °C, O₂ | Alkyl Aryl Ethers | acs.org |
Suzuki–Miyaura Cross-Coupling Reactions
Derivatization of the Boronic Acid Functional Group
The boronic acid moiety, -B(OH)₂, of this compound is a versatile functional group that readily undergoes various chemical transformations. These reactions are crucial for modifying the compound's properties, for its protection during multi-step syntheses, and for creating diverse boron-containing species with unique reactivity.
This compound can be easily converted into boronate esters through condensation reactions with diols. This transformation is often performed to enhance the stability of the compound, improve its solubility in organic solvents, and modulate its reactivity in cross-coupling reactions. nih.gov The most common protecting group is pinacol (B44631) (2,3-dimethyl-2,3-butanediol), which reacts with the boronic acid, typically under azeotropic dehydration conditions, to form the corresponding pinacol boronate ester.
Alternative diols and amino-diols can also be employed to generate a variety of heterocyclic boronate esters. researchgate.netscielo.org.mx For instance, reaction with 1,3-diols like serinol (2-amino-1,3-propanediol) or 2-amino-2-methyl-1,3-propanediol (B94268) can yield stable, six-membered heterocyclic boronate esters. researchgate.netscielo.org.mx These reactions are generally efficient and proceed via direct condensation. scielo.org.mx
The formation of boronate esters from arylboronic acids is a well-established procedure, often achieved by reacting the boronic acid with a suitable diol in a solvent like tetrahydrofuran (B95107) (THF) at ambient temperatures. google.com This process is highly efficient for creating a diverse range of boronate esters. google.com
Table 1: Examples of Reagents for Boronate Ester Formation
| Reagent | Resulting Boron Species | Typical Conditions |
|---|---|---|
| Pinacol | Pinacol Boronate Ester | Toluene, reflux with Dean-Stark trap |
| Neopentyl Glycol | Neopentyl Glycol Boronate Ester | THF, room temperature |
| Serinol | Zwitterionic Boronate Ester | Methanol, room temperature scielo.org.mx |
| 2-Amino-2-methyl-1,3-propanediol | Zwitterionic Boronate Ester | Methanol, room temperature scielo.org.mx |
Beyond simple esters, the boronic acid can be converted to other species like organotrifluoroborates by treatment with potassium hydrogen fluoride (B91410) (KHF₂). These trifluoroborate salts often exhibit enhanced stability and different reactivity profiles in cross-coupling reactions compared to the parent boronic acid.
The carbon-boron bond of arylboronic acids is susceptible to oxidative cleavage, a reaction that provides a powerful method for the regioselective synthesis of phenols. This transformation, known as oxidative hydroxylation or ipso-hydroxylation, can be applied to this compound to produce 1-methyl-1H-indol-6-ol. A variety of oxidizing agents and conditions have been developed for this purpose, often prioritizing mildness, efficiency, and functional group tolerance. organic-chemistry.orgnih.gov
Common methods for the oxidation of arylboronic acids include:
Hydrogen Peroxide (H₂O₂): Aqueous hydrogen peroxide is a widely used, environmentally benign oxidant. arkat-usa.orgthieme-connect.com The reaction is often conducted under basic conditions (e.g., with NaOH or KOH) but can also be achieved under catalyst-free or metal-free conditions. organic-chemistry.orgarkat-usa.org For example, a catalyst-free method using H₂O₂ in the presence of ethanol (B145695) as a co-solvent can lead to excellent yields of phenols in a very short time. arkat-usa.org
m-Chloroperoxybenzoic Acid (m-CPBA): This reagent provides a mild and highly efficient method for converting arylboronic acids to phenols at room temperature in an aqueous ethanol solution, notably without the need for metal catalysts or strong bases. thieme-connect.comorganic-chemistry.org Isotopic labeling studies have suggested that the oxygen atom in the resulting phenol originates from the m-CPBA. thieme-connect.comorganic-chemistry.org
N-Oxides: Reagents like trimethylamine (B31210) N-oxide (TMAO) or N-methylmorpholine N-oxide (NMO) can rapidly transform arylboronic acids and their esters into phenols at ambient temperature. nih.gov This method is notable for its speed and broad functional group compatibility, including with heteroaryl systems. nih.gov
Other Oxidants: A range of other systems can also effect this transformation, including Oxone®, sodium perborate, and molecular oxygen, sometimes in the presence of transition metal catalysts like copper. organic-chemistry.orgthieme-connect.com
Table 2: Selected Methods for Oxidative Hydroxylation of Arylboronic Acids
| Oxidant | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Catalyst-free, Ethanol | Green, rapid reaction | arkat-usa.org |
| m-CPBA | H₂O-EtOH, Room Temp | Metal- and base-free, high efficiency | thieme-connect.comorganic-chemistry.org |
| N-Oxides (e.g., TMAO) | DCM, Room Temp | Rapid conversion, broad scope | nih.gov |
| Aqueous H₂O₂ | Iodine (catalyst) | Mild, metal- and base-free | organic-chemistry.org |
Reactions Involving the Indole Ring System
The reactivity of the indole core in this compound is governed by the interplay of the electron-donating N1-methyl group and the properties of the C6-boronic acid substituent. This leads to a distinct profile for further functionalization of the heterocyclic ring.
The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic and typically the primary site for electrophilic attack. nih.gov The N1-methyl group further enhances the electron density of the pyrrole (B145914) ring, reinforcing the high reactivity at C3. While the C2 position is less reactive than C3, direct functionalization at C2 is also a well-established transformation in indole chemistry. nih.govias.ac.innih.gov
The presence of the boronic acid group at the C6 position primarily influences the electronic character of the benzo portion of the indole. As an electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic substitution. This deactivation of the six-membered ring can further enhance the relative reactivity of the C2 and C3 positions.
C3-Functionalization: Given the strong activating effect of the N1-methyl group, this compound is expected to readily undergo electrophilic substitution at the C3 position. Reactions such as the Mannich reaction, Vilsmeier-Haack formylation, and Friedel-Crafts alkylation would likely proceed selectively at C3. For example, C3-alkylation of indoles with various alcohols can be achieved, a process that starts with the oxidation of the alcohol to an aldehyde, followed by condensation onto the indole's C3 position. rsc.org
C2-Functionalization: While C3 is the kinetically favored site, functionalization at C2 can be achieved under specific conditions, often involving metal catalysis or the use of particular reagents that favor attack at this position. nih.govias.ac.in For N-methylindole, C2-arylation using aryl boronic acids can be accomplished with palladium catalysis under aerobic conditions. ias.ac.in The presence of the C6-boronic acid group is not expected to sterically hinder access to the C2 position, allowing such transformations to occur. In some cases, a migration of a group from C3 to the more thermodynamically stable C2 position has been observed. nih.govacs.org
The N1-methyl group prevents N-functionalization, thereby directing reactions exclusively to the carbon framework. The C6-boronic acid group, while electronically deactivating the benzene ring, can itself be a handle for cross-coupling reactions, but its primary influence on C2/C3 functionalization is electronic, funneling electrophiles towards the highly activated pyrrole ring.
Handle for Cross-Coupling: The most significant role of the boronic acid group is as a versatile handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.gov This allows for the formation of a carbon-carbon bond at the C6 position with high fidelity. This compound can be coupled with a wide array of aryl, heteroaryl, or vinyl halides and triflates to synthesize complex C6-substituted indoles. This reactivity is largely independent of the electronic nature of the pyrrole ring and provides a powerful tool for molecular construction. However, under certain palladium-catalyzed conditions, homocoupling of indolylboronic acids can occur, and proteodeboronation (loss of the boronic acid group) can be a competing side reaction. acs.org
Applications of 1 Methyl 1h Indol 6 Yl Boronic Acid in Complex Molecule Synthesis
Role as a Versatile Building Block for Functionalized Indoles
Indolylboronic acids, including the N-methylated derivative (1-methyl-1H-indol-6-yl)boronic acid, are highly valued as versatile building blocks in modern synthetic chemistry. rsc.org Their stability, relative non-toxicity, and ease of handling make them superior alternatives to other organometallic reagents. nih.gov The boronic acid group at the C-6 position acts as a synthetic handle for introducing the 1-methylindolyl core through various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.gov
This versatility allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. The reaction of this compound with a range of aryl, heteroaryl, or vinyl halides (or triflates) provides a direct route to molecules containing the indole (B1671886) scaffold. This approach is fundamental for creating derivatives with specific electronic or biological properties, as the indole nucleus is a key component in numerous pharmacologically active compounds. nih.govnih.gov The ability to use this boronic acid in robust and high-yielding coupling reactions solidifies its role as an indispensable tool for the synthesis of functionalized indoles. rsc.org
Synthesis of Polysubstituted Indole Derivatives
The synthesis of polysubstituted indoles is crucial for modulating the biological activity and physicochemical properties of indole-based compounds. This compound provides a strategic entry point for creating such derivatives. By utilizing the boronic acid at the 6-position, a substituent can be selectively introduced at this site via palladium-catalyzed cross-coupling reactions. nih.gov This method can be combined with other synthetic transformations to functionalize other positions of the indole ring, leading to a wide variety of polysubstituted products.
For instance, a common strategy involves the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides. This reaction establishes a C-C bond at the C-6 position. Subsequent reactions, such as electrophilic substitution at the C-3 position or directed metallation, can then be employed to install additional functional groups. This modular approach allows for the systematic construction of complex indole derivatives. d-nb.inforesearchgate.net
| Coupling Partner Class | Example Partner | Resulting Structure Motif | Reaction Type |
|---|---|---|---|
| Aryl Halide | 4-Bromopyridine | 6-(Pyridin-4-yl)-1-methyl-1H-indole | Suzuki-Miyaura Coupling |
| Vinyl Halide | (E)-1-Bromo-2-phenylethene | (E)-1-Methyl-6-(2-phenylvinyl)-1H-indole | Suzuki-Miyaura Coupling |
| Aryl Triflates | Phenyl trifluoromethanesulfonate | 1-Methyl-6-phenyl-1H-indole | Suzuki-Miyaura Coupling |
| Heteroaryl Halide | 2-Bromothiophene | 1-Methyl-6-(thiophen-2-yl)-1H-indole | Suzuki-Miyaura Coupling |
Construction of Fused Heterocyclic Systems Containing the Indole Core
The indole nucleus serves as a scaffold for numerous polycyclic natural products and synthetic compounds with significant biological activities. This compound is a key precursor for building fused heterocyclic systems where additional rings are annulated to the indole core. researchgate.net These reactions often involve a coupling step followed by an intramolecular cyclization cascade.
The synthesis of carbazoles and their isomers, such as carbolines, often involves the formation of a new six-membered ring fused to the indole structure. While various methods exist, strategies utilizing indolylboronic acids are particularly effective. sci-hub.senih.gov A potential pathway involves the coupling of this compound with a suitably functionalized ortho-haloaniline or ortho-halopyridine derivative. The resulting biaryl intermediate can then undergo an intramolecular cyclization, such as a palladium-catalyzed C-H activation/amination or a Pictet-Spengler type reaction after further modification, to form the carbazole (B46965) or carboline skeleton. This approach provides a convergent and flexible route to these important heterocyclic frameworks.
The synthesis of indole oligomers, such as bi-indoles and tris-indoles, has gained attention for applications in materials science and as complex natural product mimics. acs.org Iterative cross-coupling strategies are well-suited for this purpose. This compound can be used in a sequential manner to construct tris-indole systems. For example, the coupling of the boronic acid with a dihalo-indole derivative could form a bi-indole which is then subjected to a second coupling reaction. Alternatively, an iterative process involving a borylation step followed by a Suzuki coupling can be employed to systematically build the oligomeric chain, allowing for the controlled synthesis of defined tris-indole structures. researchgate.netacs.org
Parallel Chemistry and Library Synthesis Approaches
Parallel synthesis and the generation of compound libraries are cornerstones of modern drug discovery, enabling the rapid exploration of chemical space to identify new lead compounds. uniroma1.it The robust and versatile nature of the Suzuki-Miyaura reaction makes this compound an ideal building block for these high-throughput approaches. nih.gov
Libraries of 6-substituted indoles can be efficiently generated by reacting this compound with a diverse array of halide or triflate building blocks in a parallel format. This "reagent-focused" library design allows for the creation of hundreds of distinct analogues with minimal purification effort, as the reaction is generally high-yielding and clean. This strategy is highly effective for structure-activity relationship (SAR) studies, where systematic variation of the substituent at the C-6 position is desired to optimize biological activity. nih.gov
| Library Position | Core Building Block | Variable Building Blocks (Examples) | Resulting Library Scaffold |
|---|---|---|---|
| R | This compound |
| 1-Methyl-6-R-1H-indole |
Retrosynthetic Planning and Disconnection Strategies Utilizing Indolylboronic Acids
Retrosynthetic analysis is a powerful methodology used by chemists to plan the synthesis of complex organic molecules by mentally deconstructing the target into simpler, commercially available precursors. gwern.netcas.org Within this framework, this compound is recognized as a key synthon—an idealized fragment corresponding to a readily available starting material.
When a complex target molecule contains the 1-methyl-1H-indol-6-yl moiety, a strategic retrosynthetic disconnection can be made at the bond connecting the indole C-6 carbon to the rest of the molecule. This disconnection is the reverse of a Suzuki-Miyaura cross-coupling reaction. arxiv.org This approach simplifies the target into two more manageable fragments: this compound and a corresponding aryl/vinyl halide or triflate. Because indolylboronic acids are stable and reliable coupling partners, this disconnection represents a highly feasible and logical step in a synthetic plan. nih.govnih.gov The prevalence of this strategy in synthesis planning highlights the importance of indolylboronic acids as robust and predictable building blocks. gwern.net
Theoretical and Computational Studies of 1 Methyl 1h Indol 6 Yl Boronic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as atoms and molecules. It is used to predict a wide range of molecular properties with a good balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
A fundamental step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. For (1-methyl-1H-indol-6-yl)boronic acid, this involves calculating the potential energy of the molecule as a function of the spatial arrangement of its atoms. The process of finding the lowest energy arrangement is called geometry optimization.
This analysis would identify the most stable conformer(s) of the molecule. Key parameters that would be determined include:
Bond lengths: The distances between bonded atoms (e.g., C-C, C-N, C-B, B-O, O-H).
Bond angles: The angles formed by three connected atoms (e.g., C-N-C, C-C-B, O-B-O).
A conformational analysis would explore the energy landscape associated with the rotation around the C-B bond, which connects the boronic acid group to the indole (B1671886) ring. This would reveal the energy barriers between different rotational isomers (rotamers) and identify the most energetically favorable orientation.
Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative of the type of data that would be generated from DFT calculations. Specific values require dedicated computational studies.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
|---|---|---|---|---|
| Bond Length | C(6) | B | Value in Å | |
| Bond Angle | C(5) | C(6) | B | Value in degrees |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO)
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide detailed information about the distribution of electrons within the molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital represents the region of the molecule from which an electron is most likely to be donated. A higher energy HOMO indicates a greater ability to act as an electron donor (nucleophile).
LUMO: This orbital represents the region of the molecule where an electron is most likely to be accepted. A lower energy LUMO suggests a greater ability to act as an electron acceptor (electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table illustrates the kind of data obtained from DFT calculations. The values are hypothetical and require specific computational investigation.
| Parameter | Energy (eV) |
|---|---|
| HOMO | Calculated Value |
| LUMO | Calculated Value |
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. ambeed.commolaid.comresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to indicate different regions of electrostatic potential:
Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen.
Blue: Regions of positive potential, indicating electron-poor areas that are prone to nucleophilic attack. These are typically found around acidic hydrogen atoms.
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the boronic acid group and potentially on the indole ring's nitrogen, while positive potential would be expected around the hydroxyl hydrogens of the boronic acid group. This provides a visual guide to the molecule's reactive sites. molaid.comresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns closely with classical Lewis structures. This method provides quantitative information about bonding interactions, charge distribution, and intramolecular delocalization effects.
For this compound, NBO analysis would provide:
Natural Atomic Charges: A more detailed and chemically intuitive picture of the charge distribution on each atom compared to other methods.
Hybridization of Orbitals: The specific s and p character of the atomic orbitals involved in forming bonds.
Donor-Acceptor Interactions: It quantifies the delocalization of electron density from filled "donor" orbitals (like lone pairs or bonding orbitals) to empty "acceptor" orbitals (like antibonding orbitals). This is measured by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. This analysis can reveal important stabilizing effects like hyperconjugation and resonance within the indole ring system and between the ring and the boronic acid substituent.
Computational Insights into Reaction Mechanisms and Selectivity in Borylation and Cross-Coupling Reactions
This compound is primarily used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Computational chemistry is instrumental in elucidating the detailed mechanisms of these complex, often metal-catalyzed, reactions.
A computational study of the borylation of 1-methylindole (B147185) or the subsequent cross-coupling reactions involving this compound would involve mapping the entire reaction pathway. This includes:
Identifying Intermediates and Transition States: Calculating the structures and energies of all species along the reaction coordinate, including reactants, intermediates, transition states, and products.
Determining Activation Energies: The energy difference between the reactants and the transition states determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified.
Explaining Selectivity: In cases where multiple products can be formed (e.g., regioselectivity in the borylation of the indole ring), computational studies can explain the observed selectivity by comparing the energy barriers leading to each product. For instance, it could clarify why borylation occurs at the 6-position.
Such studies provide a molecular-level understanding of the catalytic cycle, the role of ligands, and the factors that control the efficiency and selectivity of the reaction.
Predictive Modeling for Chemical Reactivity and Synthetic Pathway Design
The data generated from the computational studies described above can be used to build predictive models for chemical reactivity. By understanding the fundamental electronic and structural properties of this compound, its reactivity in various chemical environments can be anticipated.
Machine learning and data-driven approaches are increasingly being used in chemistry to predict reaction outcomes and design novel synthetic routes. While large-scale predictive models often rely on vast datasets of diverse reactions, detailed computational data on specific reagents like this compound can contribute to more accurate and refined models.
For synthetic pathway design, computational tools can help chemists:
Evaluate Potential Reactions: Predict the feasibility and potential yield of a reaction involving the target molecule.
Screen for Optimal Conditions: Computationally test different catalysts, solvents, and reaction conditions to identify the most promising parameters for a successful synthesis.
Design Novel Analogues: By understanding the structure-activity relationship, new derivatives of this compound with tailored properties could be designed computationally before being synthesized in the lab.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 1 Methyl 1h Indol 6 Yl Boronic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including (1-methyl-1H-indol-6-yl)boronic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the connectivity and substitution pattern of the indole (B1671886) core and the boronic acid moiety.
In the ¹H NMR spectrum, the chemical shifts of the protons on the indole ring are influenced by the electron-donating nitrogen atom and the substitution pattern. The N-methyl group typically appears as a singlet in the upfield region. The protons on the pyrrole (B145914) and benzene (B151609) rings of the indole scaffold will exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The carbon atoms of the indole ring resonate at characteristic chemical shifts, and the carbon atom attached to the boron of the boronic acid group (C-6) will have a specific chemical shift that is indicative of the C-B bond. The N-methyl carbon will also show a distinct signal in the aliphatic region of the spectrum. Analysis of areneboronic acids has provided increments for the B(OH)₂ substituent that can be used to predict chemical shifts in related structures. lookchem.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 3.50 - 3.80 | s |
| H-2 | 7.00 - 7.30 | d |
| H-3 | 6.40 - 6.60 | d |
| H-4 | 7.50 - 7.70 | d |
| H-5 | 7.10 - 7.30 | dd |
| H-7 | 7.70 - 7.90 | s |
| B(OH)₂ | 4.00 - 6.00 | br s |
Note: These are predicted values based on known data for similar indole and boronic acid derivatives. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| N-CH₃ | 30 - 35 |
| C-2 | 125 - 130 |
| C-3 | 100 - 105 |
| C-3a | 128 - 132 |
| C-4 | 118 - 122 |
| C-5 | 120 - 125 |
| C-6 | 130 - 135 (broad due to boron) |
| C-7 | 110 - 115 |
| C-7a | 135 - 140 |
Note: These are predicted values. The signal for C-6, being attached to boron, is often broadened. lookchem.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular weight of 174.99 g/mol , mass spectrometry can confirm the presence of the desired molecule. bldpharm.com
A common challenge in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate the interpretation of the mass spectrum. rsc.org However, with appropriate analytical methods, such as electrospray ionization (ESI) in combination with liquid chromatography, this can often be minimized. The mass spectrum would be expected to show a molecular ion peak [M]+ or a protonated molecule [M+H]+ corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula.
The fragmentation pattern in the mass spectrum can provide further structural confirmation. For this compound, fragmentation might involve the loss of water (H₂O) from the boronic acid group, or cleavage of the B-C bond. The fragmentation of the indole ring itself can also produce characteristic ions.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M+H]⁺ | 176.08 | Protonated molecule |
| [M]⁺ | 175.08 | Molecular ion |
| [M-H₂O+H]⁺ | 158.07 | Loss of water from the protonated molecule |
| [C₉H₉N]⁺ | 131.07 | Loss of B(OH)₂ group |
| [C₈H₆N]⁺ | 116.05 | Further fragmentation of the indole ring |
Note: The relative intensities of these peaks can vary significantly depending on the ionization method and conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the various functional groups.
The most prominent and characteristic bands for a boronic acid are the O-H stretching and B-O stretching vibrations. The O-H stretching of the boronic acid group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The B-O stretching vibration is usually found in the 1300-1400 cm⁻¹ region. nih.gov The C-B stretching vibration is weaker and can be observed in the fingerprint region.
The indole ring also gives rise to a number of characteristic absorptions. The C-H stretching vibrations of the aromatic and pyrrole rings are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The N-H stretching vibration, which is characteristic of unsubstituted indoles, will be absent in this N-methylated compound. The presence of a band corresponding to the C-N stretching of the N-methyl group can also be expected.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| O-H (boronic acid) | 3200 - 3600 | Broad stretching vibration |
| C-H (aromatic/pyrrole) | 3000 - 3150 | Stretching vibrations |
| C-H (methyl) | 2850 - 3000 | Stretching vibrations |
| C=C (aromatic) | 1450 - 1600 | Ring stretching vibrations |
| B-O (boronic acid) | 1300 - 1400 | Asymmetric stretching vibration |
| C-N | 1200 - 1350 | Stretching vibration |
Note: These are general absorption ranges and the exact positions and intensities can be influenced by the molecular structure and sample state. nih.govresearchgate.net
Chromatographic Techniques for Purity Analysis and Separation of Related Compounds (e.g., HPLC, UPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and other related impurities. beilstein-journals.org These methods offer high resolution and sensitivity, making them suitable for quality control and reaction monitoring. wur.nlbeilstein-journals.org
Reversed-phase HPLC is a commonly used method for the analysis of boronic acids. A C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.org The gradient elution, where the proportion of the organic solvent is increased over time, is typically used to achieve good separation of compounds with different polarities.
UPLC, which utilizes smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. rsc.orgepa.gov This can be particularly advantageous for high-throughput analysis or for the separation of closely related impurities. rsc.org The detection is usually performed using a UV detector, as the indole ring system has a strong UV absorbance. The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Table 5: Typical HPLC/UPLC Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, e.g., Acquity BEH C18 rsc.org |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Acetate rsc.org |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from a low to a high percentage of Mobile Phase B |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV at a wavelength where the indole chromophore absorbs strongly (e.g., 220 or 254 nm) |
| Column Temperature | 25 - 40 °C |
Note: These are general conditions and need to be optimized for the specific separation.
Future Directions and Emerging Research Avenues in 1 Methyl 1h Indol 6 Yl Boronic Acid Chemistry
Development of Novel Catalytic Systems for Borylation and Cross-Coupling Reactions
The synthesis of (1-methyl-1H-indol-6-yl)boronic acid and its subsequent use in cross-coupling reactions are heavily reliant on catalytic systems. Future research is geared towards developing more efficient, selective, and robust catalysts.
The primary method for synthesizing indolylboronic acids is the transition-metal-catalyzed C-H borylation of the indole (B1671886) core. nih.gov Iridium and rhodium-based catalysts have been instrumental in this area. nih.gov For instance, iridium complexes can direct the borylation to specific positions on the indole ring, governed by steric factors. nih.gov Future work on this compound will likely involve designing new ligands for iridium or other transition metals to achieve even higher regioselectivity for the C-6 position of the 1-methyl-1H-indole precursor, minimizing the formation of other isomers. The development of catalysts that operate under milder conditions with lower catalyst loadings is a persistent goal. researchgate.net
Once synthesized, this compound is a key partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming C-C bonds. illinois.edu Research is emerging on new-generation palladium precatalysts that generate highly active monoligated palladium(0) species, which can accelerate coupling reactions, even with challenging substrates. acs.org The development of universal catalysts, such as those using ligands like SPhos, which are effective for a wide range of aryl boronic acids and can couple B-alkyl-9-BBN derivatives, points toward more versatile systems for the reactions of this compound. mdpi.com
A significant future direction is the exploration of metal-free catalytic systems. acs.org These approaches offer a cheaper and more environmentally friendly alternative to transition-metal catalysis. nih.govnih.gov For the borylation step, systems using electrophilic borylating agents activated by Lewis acids or organocatalysts like nontrigonal phosphorus triamides have shown promise for electron-rich heterocycles like indoles. acs.orgnih.gov Further research could adapt these metal-free methods for the specific synthesis of the (1-methyl-1H-indol-6-yl) isomer.
Table 1: Comparison of Catalytic Systems for Indole Borylation
| Catalyst Type | Metal/Reagent | Key Features & Research Direction | Citations |
|---|---|---|---|
| Transition Metal | Iridium (Ir) | High selectivity based on sterics; directs borylation to remote sites. Future work involves new ligands for enhanced C-6 selectivity. | nih.govnih.gov |
| Transition Metal | Rhodium (Rh) | Effective for decarboxylative borylation from indole carboxylic acids. | nih.gov |
| Transition Metal | Palladium (Pd) | Primarily used for Miyaura borylation (coupling halides with diboron (B99234) reagents) and subsequent Suzuki-Miyaura cross-coupling. | nih.govmdpi.com |
| Metal-Free | B(C₆F₅)₃ / Catecholborane | Electrophilic borylation of electron-rich sites (C3). Research needed to direct to other positions. | acs.org |
| Metal-Free | Phosphorus Triamides | Catalyzes C-H borylation of electron-rich heteroarenes with HBpin. | acs.orgnih.gov |
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
Adherence to the principles of green chemistry is becoming a critical aspect of chemical synthesis. Future research concerning this compound will increasingly focus on sustainable methodologies that minimize waste, energy consumption, and the use of hazardous materials. bridgew.eduacs.org
One promising area is the use of mechanochemistry, specifically ball milling, for the synthesis of boronic esters. researchgate.net This solvent-free or low-solvent approach can be superior to solution-based methods, often proceeding with higher efficiency and avoiding the need for continuous water removal to drive the reaction to completion. researchgate.net Applying this technique to the esterification of this compound could provide a greener route to its more stable ester derivatives, such as the pinacol (B44631) ester.
Another innovative and sustainable strategy is the use of boronic acids as "phase-switch tags". acs.org In this concept, the boronic acid functional group is used to facilitate purification, thereby avoiding waste-generating chromatography. acs.org The boronic acid, such as this compound, can form a strong complex with a polyol like sorbitol in a high-pH aqueous solution. acs.org This allows the compound to be "switched" from an organic phase into an aqueous phase, leaving behind non-acidic impurities. After separation, the pH is lowered, and the pure boronic acid can be extracted back into an organic solvent. This strategy is particularly powerful for multi-step syntheses where the boronic acid moiety is carried through several transformations. acs.org
Furthermore, rather than being a temporary tag that is removed, the boronic acid group is "productively convertible," meaning it can be used in a final desired chemical transformation, aligning with the principle of atom economy. acs.org
Table 2: Green Chemistry Strategies for Boronic Acid Chemistry
| Strategy | Description | Advantages for this compound | Citations |
|---|---|---|---|
| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive reactions. | Reduces or eliminates the need for bulk solvents in the synthesis of boronic esters, minimizing waste. | researchgate.net |
| Phase-Switch Tag | Using the boronic acid group to switch the molecule between aqueous and organic phases for purification. | Avoids silica (B1680970) gel chromatography, reduces solvent usage, and allows for purification of intermediates in multi-step sequences. | acs.org |
| Aqueous Micellar Catalysis | Performing cross-coupling reactions in water using surfactants. | Reduces reliance on volatile organic solvents, improving the environmental profile of reactions like the Sonogashira coupling. | mdpi.com |
| Metal-Free Catalysis | Using organocatalysts or Lewis acids instead of transition metals. | Avoids the cost and toxicity associated with heavy metals. | nih.govacs.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and application of this compound are poised to benefit significantly from the adoption of flow chemistry and automated synthesis. These technologies offer enhanced control, safety, and scalability compared to traditional batch processes. okayama-u.ac.jpallfordrugs.com
Flow chemistry, where reagents are pumped through a reactor in a continuous stream, is particularly well-suited for reactions involving unstable intermediates, such as the organolithium species often used in boronic acid synthesis via lithium-halogen exchange. okayama-u.ac.jporganic-chemistry.orgnih.gov The rapid mixing and superior heat transfer in microreactors can suppress side reactions and improve yields. okayama-u.ac.jpallfordrugs.com A continuous flow setup can enable the synthesis of boronic acids with reaction times of less than a second and high throughput, making it a scalable method from medicinal chemistry to early development. organic-chemistry.org This approach could be directly applied to produce this compound on a multigram or even kilogram scale. okayama-u.ac.jp
Automated synthesis platforms are also emerging as a powerful tool. sigmaaldrich.com These systems can perform entire synthesis, purification, and analysis cycles with minimal human intervention. sigmaaldrich.com Technologies like acoustic droplet ejection (ADE) allow for reactions to be conducted on a nanomole scale, which is ideal for rapidly screening reaction conditions or building diverse compound libraries. nih.govrug.nl An automated platform could be used to quickly optimize the Suzuki-Miyaura coupling of this compound with a large array of coupling partners or to explore its utility in multicomponent reactions. nih.gov The combination of automated synthesis with high-throughput screening could dramatically accelerate the discovery of new bioactive molecules derived from this indole building block. rug.nl
Table 3: Advantages of Flow Chemistry for Boronic Acid Synthesis
| Feature | Benefit | Relevance to this compound | Citations |
|---|---|---|---|
| Precise Temperature Control | Minimizes side reactions and decomposition of thermally sensitive intermediates. | Crucial for handling highly reactive organolithium intermediates used in some synthesis routes. | okayama-u.ac.jporganic-chemistry.org |
| Rapid Mixing | Ensures homogeneous reaction conditions and prevents localized concentration gradients. | Improves yield and selectivity, especially in fast reactions like lithiation-borylation. | okayama-u.ac.jpallfordrugs.com |
| Enhanced Safety | Small reaction volumes and containment reduce the risks associated with highly reactive or energetic intermediates. | Safely handle organometallics or other hazardous reagents on a larger scale. | rsc.org |
| Scalability | Production can be increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). | Facilitates straightforward scaling from laboratory research to industrial production without re-optimization. | okayama-u.ac.jporganic-chemistry.org |
| High Throughput | Enables rapid production of material. | Can achieve throughputs of grams per hour, suitable for producing significant quantities of the building block. | organic-chemistry.org |
Expanding the Scope of Chemical Transformations for the Indolylboronic Acid Moiety
While the Suzuki-Miyaura reaction is the most common application, the boronic acid group is a versatile functional handle capable of undergoing a wide range of transformations. nih.govnih.gov A key future direction is to expand the repertoire of reactions for the boronic acid moiety on the (1-methyl-1H-indol-6-yl) scaffold, moving beyond simple C-C bond formation.
Research into the modification of indolylboronic acids has demonstrated transformations such as protodeboronation (replacement of the boronic acid with hydrogen) and hydroxylation (replacement with a hydroxyl group). researchgate.net Boron-mediated directed C-H hydroxylation presents a transition-metal-free strategy to synthesize hydroxylated indoles under mild conditions. researchgate.net Applying this to this compound could provide a direct route to (1-methyl-1H-indol-6-ol), a valuable synthon.
Indolylboronic acids can also participate in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. researchgate.net For example, the Petasis reaction, a three-component reaction between an amine, an aldehyde, and a vinyl- or aryl-boronic acid, could be explored using this compound. researchgate.net This would enable the rapid construction of highly substituted and diverse molecular scaffolds incorporating the 1-methylindole (B147185) unit, which is of great interest in medicinal chemistry.
Furthermore, the development of sequential or tandem reactions that leverage the dual functionality of boronic acid esters offers a powerful strategy. cuny.edu A synthetic sequence could involve a Miyaura borylation to create the boronic ester, followed in the same pot by a transition-metal-catalyzed addition reaction, using the newly formed boronic ester as the substrate. cuny.edu This approach streamlines synthesis by avoiding the isolation and purification of intermediates.
Table 4: Diverse Chemical Transformations for the Boronic Acid Moiety
| Reaction Type | Description | Potential Product from this compound | Citations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling with aryl/vinyl halides or triflates. | 6-Aryl or 6-vinyl substituted 1-methylindoles. | illinois.edumdpi.com |
| Protodeboronation | Replacement of the -B(OH)₂ group with a hydrogen atom. | 1-Methyl-1H-indole. | researchgate.net |
| Hydroxylation | Replacement of the -B(OH)₂ group with a hydroxyl (-OH) group. | 1-Methyl-1H-indol-6-ol. | researchgate.net |
| Petasis Reaction (MCR) | Three-component reaction with an amine and an aldehyde. | Highly substituted α-amino acids containing the 1-methyl-1H-indol-6-yl group. | researchgate.net |
| Chan-Lam Coupling | Copper-catalyzed formation of a C-N or C-O bond with an amine or alcohol. | 6-Amino or 6-alkoxy substituted 1-methylindoles. | N/A |
| Borylative Dearomatization | Metal-free addition of H and Bpin across the indole double bond. | Borylated indoline (B122111) derivatives. | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
